2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
The compound 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide features a piperidin-4-ylsulfonyl core linked to an N-methylacetamide group and a 3-(4-chloro-3-fluorophenyl)propanoyl chain. This structure integrates key pharmacophores:
- Sulfonamide group: Often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and enhanced metabolic stability .
- Chloro-fluorophenyl moiety: Halogen substitutions improve lipophilicity and influence target binding via electronic effects .
- Piperidine ring: Enhances bioavailability and modulates conformational flexibility for receptor interactions .
Properties
IUPAC Name |
2-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O4S/c1-20-16(22)11-26(24,25)13-6-8-21(9-7-13)17(23)5-3-12-2-4-14(18)15(19)10-12/h2,4,10,13H,3,5-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSBDGVZYAGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps:
-
Formation of the Chlorofluorophenyl Propanoyl Intermediate
Starting Materials: 4-chloro-3-fluorobenzene, propanoyl chloride.
Reaction Conditions: Friedel-Crafts acylation using anhydrous aluminum chloride (AlCl₃) as a catalyst.
Product: 3-(4-chloro-3-fluorophenyl)propanoyl chloride.
-
Piperidine Ring Functionalization
Starting Materials: Piperidine, sulfonyl chloride.
Reaction Conditions: Nucleophilic substitution reaction under basic conditions (e.g., using triethylamine).
Product: 4-(sulfonyl)piperidine.
-
Coupling Reaction
Starting Materials: 3-(4-chloro-3-fluorophenyl)propanoyl chloride, 4-(sulfonyl)piperidine.
Reaction Conditions: Conducted in an inert atmosphere (e.g., nitrogen) with a base such as pyridine to neutralize the HCl formed.
Product: 1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl sulfonyl intermediate.
-
Final Acetamide Formation
Starting Materials: The intermediate from the previous step, N-methylacetamide.
Reaction Conditions: Amide coupling reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonyl group.
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Reduction
- Reduction can occur at the carbonyl groups or the sulfonyl group.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution
- The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Reagents: Halogenating agents, nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known inhibitors.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agrochemicals: Possible application in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carbonyl groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Piperidine-Sulfonamide Derivatives
Compounds with piperidine-sulfonamide scaffolds exhibit diverse biological activities depending on substituents. Key examples include:
Structural Insights :
Acetamide-Containing Sulfonamides
Acetamide moieties are common in sulfonamide derivatives for optimizing pharmacokinetics:
Key Differences :
- The target compound’s piperidine-propanoyl chain introduces conformational flexibility absent in the rigid nitrophenyl analog .
- Fluorine substitution may reduce metabolic degradation compared to non-halogenated acetamides .
Halogenated Aromatic Derivatives
Halogen effects on bioactivity and physicochemical properties:
Q & A
Q. What synthetic strategies are recommended for synthesizing 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. Key steps include:
- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
- Propanoylation : Coupling 3-(4-chloro-3-fluorophenyl)propanoyl chloride to the piperidine nitrogen using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
- Acetamide formation : Reacting the intermediate with methylamine in the presence of a coupling agent like DCC .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton/carbon environments, especially the sulfonyl (δ 3.1–3.3 ppm) and acetamide (δ 2.1–2.3 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 485.2) .
- Infrared (IR) Spectroscopy : Peaks at 1670–1690 cm (C=O stretch) and 1320–1350 cm (S=O stretch) confirm functional groups .
Q. What preliminary assays are used to assess its pharmacological activity?
Methodological Answer:
- In vitro enzyme inhibition : Dose-response assays against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Cellular viability (MTT assay) : Test cytotoxicity in HEK-293 or HepG2 cells at 1–100 µM concentrations .
- Molecular docking : AutoDock Vina predicts binding poses to receptors (e.g., PI3Kγ) using PDB structures .
Q. How do structural modifications influence its biological target interactions?
Methodological Answer:
-
Substituent effects :
Substituent Position Modification Impact on Activity Reference Piperidine C-4 Sulfonyl → Carbonyl Reduced kinase inhibition (IC ↑ 5-fold) Acetamide N-methyl Methyl → Ethyl Improved metabolic stability (t ↑ 2.5x) -
Rational design : Replace 4-chloro-3-fluorophenyl with 2,5-dimethylphenyl to enhance solubility without losing affinity .
Advanced Research Questions
Q. How can synthetic challenges like low yield (<40%) in the propanoylation step be addressed?
Methodological Answer:
- Catalyst optimization : Switch from EDCI/HOBt to BOP reagent, improving coupling efficiency by 25% .
- Solvent effects : Use anhydrous DMF instead of THF to stabilize reactive intermediates .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
Q. How can contradictions in reported biological activity data (e.g., IC50_{50}50 variability) be resolved?
Methodological Answer:
- Assay standardization :
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to identify substituent-dependent trends .
Q. What computational methods predict binding affinity to atypical targets (e.g., GPCRs)?
Methodological Answer:
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-GPCR complexes .
- Free energy perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets (e.g., FEP+ in Schrödinger) .
- Pharmacophore modeling : Generate 3D pharmacophores using LigandScout to prioritize analogs .
Q. What techniques determine its crystal structure and conformation?
Methodological Answer:
- X-ray crystallography : Grow single crystals via vapor diffusion (solvent: acetonitrile/toluene) .
- Data collection : Use a synchrotron source (λ = 0.9 Å) to resolve sulfonyl/acetamide torsion angles .
- Refinement : SHELXL refines structures to R-factor < 0.05 .
Q. How can metabolic stability in human liver microsomes be evaluated?
Methodological Answer:
- Incubation conditions : 1 µM compound + NADPH (1 mM) in microsomes (0.5 mg/mL) at 37°C .
- LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes (t < 30 min indicates poor stability) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic hotspots .
Q. How to design derivatives with improved pharmacokinetics (e.g., oral bioavailability)?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., morpholine) to reduce LogP from 3.5 to 2.8 .
- Prodrug strategies : Convert acetamide to a methoxycarbamate for enhanced intestinal absorption .
- In silico ADMET : Use QikProp to predict Caco-2 permeability (≥25 nm/s) and PPB (<90%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
